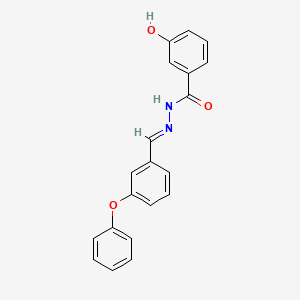![molecular formula C11H8N4O4 B5516430 7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5516430.png)
7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthetic pathways for related compounds involve multiple steps, including regioselective nitration, alkylation, and reactions with aromatic amines and aldehydes. For example, novel furyl-substituted imidazoline oxides were synthesized through reactions involving bromo-furanyl ethanone oxime and aromatic compounds, indicating a method that might be applicable or analogous to the synthesis of the target compound (Özden Özel Güven, 2007).
Molecular Structure Analysis
Structural analyses of similar compounds reveal complex interactions and confirmations. For example, the molecular structure of related compounds showcases significant intramolecular hydrogen bonding and planarity aspects, which are critical for understanding the electronic and spatial configuration (M. Yaqub et al., 2009).
Chemical Reactions and Properties
Compounds within this family exhibit a range of reactions, including electrophilic substitution, which can occur under various conditions affecting different parts of the molecule depending on the reactants used. This highlights the reactive versatility and the potential chemical diversity of these compounds (E. V. Illenzeer et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Prototropic Tautomerism
The synthesis of novel 2-(2-furyl)imidazole derivatives has been explored for studying prototropic tautomerism. These derivatives, including 2-(2-furyl)-1-methoxyimidazoles and 2-(2-furyl)-1-methylimidazole 3-oxides, serve as model compounds to examine the stabilization of the N-hydroxy tautomeric form by interaction with the π-excessive furyl moiety and an electron-withdrawing carbonyl group. This stabilization is observed in both deuterated chloroform and d6-DMSO, with N-oxide tautomer also present in ethanol, highlighting the importance of these derivatives in understanding the dynamics of tautomerism in heterocyclic chemistry (Nikitina, Koldaeva, Zakharko, & Perevalov, 2020).
Fluorescent Properties and Antibacterial Activity
Research into the fluorescent properties and antibacterial activity of new 3H-imidazo[4,5-e][2,1]benzoxazoles fluorophores derived from 3-alkyl-8-phenyl-3H-imidazo[4,5-e][2,1]benzoxazoles has been conducted. These fluorophores undergo thermal rearrangement to new 5H-imidazo[4,5-f][2,1,3]benzoxadiazole 3-oxides and exhibit significant fluorescence properties along with antibacterial activities against both Gram-positive and Gram-negative bacterial species. This synthesis pathway offers a novel approach to creating compounds with both bioactive and photophysical applications (Rezazadeh, Pordel, Davoodnia, & Saberi, 2015).
Microwave-Assisted Solvent-Free Synthesis
A microwave-assisted, solvent-free method has been developed for synthesizing 2-substituted-4,5-di(2-furyl)-1H-imidazoles. This method emphasizes the efficiency of solvent-free synthesis in producing imidazoles with moderate to good yields, characterized by various spectroscopic techniques. These compounds exhibit high fluorescence quantum efficiency and stability, indicating potential applications in materials science for developing fluorescent materials and sensors (Zhang, Zhao, Chen, Chen, Chang, Zhang, & Hua, 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(furan-2-yl)-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c16-14-6-3-4-7-10(13-19-15(7)17)9(6)12-11(14)8-2-1-5-18-8/h1-2,5,16H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHJKAORJQOBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=[N+](ON=C2C3=C1N(C(=N3)C4=CC=CO4)O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B5516364.png)
![1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5516367.png)


![1-[5-(4-methoxyphenyl)-2-furoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5516392.png)
![2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5516396.png)
![2-({[(2S)-2-amino-2-cyclohexylacetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide hydrochloride](/img/structure/B5516409.png)
![N-cyclohexyl-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5516417.png)
![1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B5516419.png)
![4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,2-dimethylpiperazine](/img/structure/B5516421.png)
![propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B5516436.png)
![2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5516442.png)
![1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole](/img/structure/B5516450.png)
![N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5516455.png)